![molecular formula C11H17ClN2O2S B13470750 2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B13470750.png)
2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride is a synthetic organic compound with a molecular weight of 240.33 g/mol It is characterized by the presence of a thiazolidine ring, a phenyl group, and an aminomethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride typically involves the reaction of 4-methyl-1,1-dioxido-2-isothiazolidinylphenylmethanamine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
科学的研究の応用
2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, while the thiazolidine ring may participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C11H17ClN2O2S |
|---|---|
分子量 |
276.78 g/mol |
IUPAC名 |
[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-9-7-13(16(14,15)8-9)11-4-2-10(6-12)3-5-11;/h2-5,9H,6-8,12H2,1H3;1H |
InChIキー |
PXXPMIZRQRTOHW-UHFFFAOYSA-N |
正規SMILES |
CC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate](/img/structure/B13470679.png)

![Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B13470692.png)
![1-Oxa-5-azaspiro[2.4]heptane](/img/structure/B13470697.png)

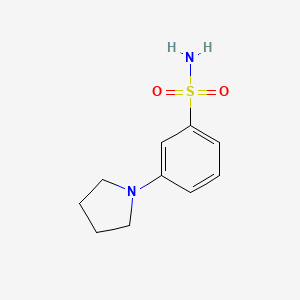

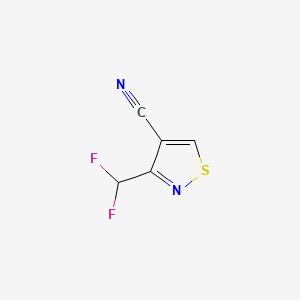
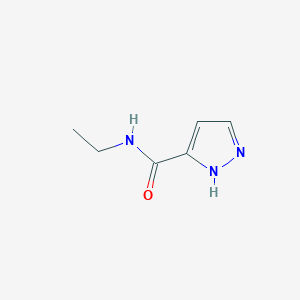

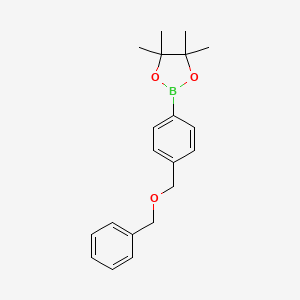
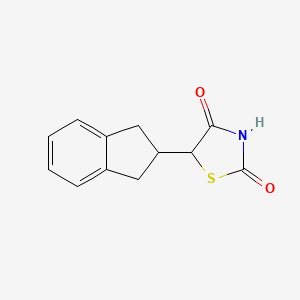
![Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate](/img/structure/B13470740.png)

